3-Benzyl-5-methyl-1,2-oxazole-4-carboxylic acid
CAS No.: 1017165-31-9
Cat. No.: VC6519483
Molecular Formula: C12H11NO3
Molecular Weight: 217.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017165-31-9 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.224 |
| IUPAC Name | 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-11(12(14)15)10(13-16-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | CDAOOSNXQFJADJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)CC2=CC=CC=C2)C(=O)O |
Introduction
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-benzyl-5-methyl-1,2-oxazole-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol (calculated) |
| Catalog Identifier | 0808CZ (AK Scientific, Inc.) |
Structural Characteristics and Molecular Properties
The 1,2-oxazole core consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. Key structural features include:
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Benzyl substituent: Introduces aromatic bulk at position 3, potentially influencing steric and electronic interactions in synthetic applications.
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Methyl group: Enhances hydrophobicity at position 5 while minimally affecting electronic properties.
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Carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ≈ 2–3 typical for oxazole-4-carboxylic acids), enabling salt formation or coordination chemistry .
X-ray crystallographic data remain unavailable in published literature, but computational modeling predicts a planar oxazole ring with substituents adopting orthogonal orientations to minimize steric clashes.
Synthesis and Manufacturing Considerations
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Cyclocondensation reactions: Between hydroxylamine derivatives and 1,3-dicarbonyl compounds.
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Post-functionalization strategies: Alkylation or arylation of preformed oxazole cores.
The benzyl and methyl groups likely originate from benzyl halides or Grignard reagents and methylating agents, respectively, though specific reaction conditions and yields require further investigation. Industrial-scale production methods remain undisclosed in publicly available documents .
Physicochemical Properties
Experimental data for melting point, boiling point, and solubility parameters are absent from available sources. Predictive models suggest:
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LogP: ~2.1 (moderate lipophilicity due to benzyl and methyl groups)
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Aqueous solubility: <1 mg/mL at pH 7 (limited by hydrophobic substituents)
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Thermal stability: Likely stable below 150°C based on oxazole analog behavior
These projections emphasize the need for empirical characterization to validate computational estimates.
Handling protocols mandate rigorous engineering controls (e.g., local exhaust ventilation) and personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and eye/face protection . Spill management requires absorption with inert material and disposal per hazardous waste regulations.
Applications and Research Significance
While specific applications remain undocumented in peer-reviewed literature, structural analogs of 1,2-oxazole derivatives show promise in:
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Medicinal chemistry: As kinase inhibitors or antimicrobial agents via heterocyclic scaffold interactions
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Materials science: Building blocks for optically active polymers or metal-organic frameworks (MOFs)
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Chemical biology: Probes for studying enzyme active sites due to hydrogen-bonding capabilities
The carboxylic acid moiety particularly enables conjugation to biomolecules or solid supports, suggesting utility in probe development and combinatorial chemistry.
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